N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide
CAS No.: 1005974-18-4
Cat. No.: VC11960193
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005974-18-4 |
|---|---|
| Molecular Formula | C26H25N7O2 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C26H25N7O2/c1-5-35-20-11-9-19(10-12-20)26(34)30-23-13-17(3)31-33(23)25-21-14-29-32(24(21)27-15-28-25)22-8-6-7-16(2)18(22)4/h6-15H,5H2,1-4H3,(H,30,34) |
| Standard InChI Key | CSVDQTGLQHJPAH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C |
Introduction
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly as kinase inhibitors, which make them valuable in the development of targeted therapies for diseases such as cancer.
Synthesis
The synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide typically involves multi-step reactions. These steps may include the formation of pyrazole and pyrimidine rings, followed by the introduction of the 2,3-dimethylphenyl and 4-ethoxybenzamide groups. The precise synthetic pathway can vary based on the specific substituents and desired final product characteristics.
Biological Activity
Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their roles as inhibitors of various kinases, which are enzymes involved in cellular signaling pathways that regulate cell growth and survival. This inhibition can lead to apoptosis in cancer cells or modulation of other pathological processes. While specific data on N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide is limited, its structural similarity to other pyrazolo[3,4-d]pyrimidines suggests potential as a therapeutic agent.
Antiproliferative Activity
Similar compounds within the pyrazolo[3,4-d]pyrimidine class have shown antiproliferative activity against various cancer cell lines. For example, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one demonstrated significant antiproliferative effects against HeLa, HepG2, and EAT cell lines . While specific data for N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide is not available, its structural analogs suggest potential in this area.
Antibacterial Activity
Pyrazole derivatives have also shown antibacterial properties. For instance, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one exhibited antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial potential of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide remains to be explored.
Data Table: Comparison of Pyrazole Derivatives
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide | Potential kinase inhibitor | Cancer therapy |
| (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one | Antiproliferative, antibacterial | Cancer, infections |
| N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide | Potential therapeutic agent | Various diseases |
Given the lack of specific data on N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide, further research is necessary to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume